-Fluorononane's well-defined structure and readily available commercial sources make it a valuable reference material for various physical property studies. Researchers have used it to calibrate instruments for measuring properties like surface tension, viscosity, and density [1, 2].
-Fluorononane's unique combination of properties, including low volatility, high boiling point, and miscibility with certain polymers, makes it a potential solvent for specific research applications. Studies have explored its use in dissolving high molecular weight polymers and studying protein-protein interactions [3, 4].
1-Fluorononane is an organic compound with the molecular formula and a molecular weight of approximately 146.25 g/mol. It is a member of the fluoroalkane family, specifically classified as a primary alkyl fluoride due to the presence of a fluorine atom attached to the terminal carbon of a nonane chain. The compound is also known by other names such as nonyl fluoride and has the CAS registry number 463-18-3. Its chemical structure features a straight-chain hydrocarbon with one fluorine substituent, which significantly influences its physical and chemical properties, including boiling point and reactivity .
1-Fluorononane itself does not have a well-defined mechanism of action in biological systems. Its primary function in research is as a solvent or building block due to its physical and chemical properties.
1-Fluorononane is considered a hazardous material due to the following properties:
Additionally, 1-fluorononane can undergo elimination reactions under appropriate conditions, resulting in the formation of alkenes. The fluorine atom's presence can also influence elimination pathways by stabilizing transition states or intermediates .
1-Fluorononane can be synthesized through several methods:
Each method has its advantages and limitations regarding yield, purity, and environmental impact.
1-Fluorononane finds applications in various fields:
Interaction studies involving 1-fluorononane focus on its reactivity with nucleophiles and electrophiles. Research has shown that fluorine substituents can significantly alter reaction kinetics in nucleophilic substitution reactions compared to their non-fluorinated counterparts. The presence of fluorine can stabilize transition states or intermediates, affecting both reaction pathways and rates . Understanding these interactions is crucial for developing safer handling protocols and assessing environmental impacts.
Several compounds are structurally similar to 1-fluorononane, primarily other fluoroalkanes. Here are a few notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-Fluorodecane | C10H21F | Longer carbon chain; increased hydrophobicity |
| 1-Fluorooctane | C8H17F | Similar structure; slightly lower boiling point |
| Nonafluorobutane | C4F9H | Fully fluorinated; high stability; different reactivity profile |
| 1-Bromononane | C9H19Br | Halogen substitution; different reactivity due to bromine |
Uniqueness of 1-Fluorononane: Unlike fully fluorinated compounds such as nonafluorobutane, which exhibit high stability and low reactivity, 1-fluorononane retains some degree of reactivity due to its primary alkyl structure. This makes it valuable for synthetic applications where selective reactivity is desired.
1-Fluorononane exhibits a linear alkane architecture consisting of a nine-carbon chain with a terminal fluorine atom substitution [1]. The molecular formula C₉H₁₉F represents a molecular weight of 146.25 grams per mole [2]. The compound features a primary carbon-fluorine bond at the terminal position, distinguishing it from other fluorinated alkane isomers [3].
The terminal carbon-fluorine bond in 1-fluorononane demonstrates distinctive properties characteristic of primary alkyl fluorides [4]. The carbon-fluorine bond length is approximately 1.40 angstroms, making it one of the shortest and strongest single bonds to carbon [4] [5]. This bond exhibits significant ionic character due to the high electronegativity difference between carbon and fluorine, resulting in a highly polarized bond with partial positive charge on carbon and partial negative charge on fluorine [4].
The carbon-fluorine bond strength in 1-fluorononane approaches 105 kilocalories per mole, representing one of the strongest single bonds in organic chemistry [5]. This exceptional bond strength arises from the favorable covalent interactions and partial ionic character created by the electronegativity differential [6]. The terminal position of the fluorine atom in 1-fluorononane allows for minimal steric hindrance while maintaining the characteristic properties of the carbon-fluorine bond [4].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₉H₁₉F | [1] |
| Molecular Weight | 146.25 g/mol | [2] |
| Carbon-Fluorine Bond Length | ~1.40 Å | [4] |
| Bond Dissociation Energy | ~105 kcal/mol | [5] |
| Melting Point | -40°C | [1] |
| Boiling Point | 166-169°C | [1] |
The systematic nomenclature of 1-fluorononane follows International Union of Pure and Applied Chemistry conventions, where the prefix "1-fluoro" indicates the position of fluorine substitution on the nonane backbone [7]. The compound is officially designated as 1-fluorononane according to systematic naming protocols [8].
Alternative nomenclature systems recognize this compound through various synonymous designations. The compound appears in chemical databases as nonyl fluoride, reflecting the traditional alkyl halide naming convention [2] [7]. Additional systematic names include "nonane, 1-fluoro-" which explicitly describes the fluorine substitution pattern on the nine-carbon alkane chain [8].
Chemical identification systems employ multiple registry numbers and codes for unambiguous compound identification. The Chemical Abstracts Service registry number 463-18-3 serves as the primary identifier across chemical databases [2] [9]. The European Community number 630-616-0 provides regulatory identification within European chemical legislation [7]. The DSSTox Substance identification DTXSID90196789 facilitates environmental and toxicological database cross-referencing [7].
International chemical identifier systems utilize standardized molecular representations for computational applications. The International Chemical Identifier string InChI=1S/C9H19F/c1-2-3-4-5-6-7-8-9-10/h2-9H2,1H3 provides a unique molecular structure description [8]. The corresponding InChIKey ITPAUTYYXIENLO-UHFFFAOYSA-N offers a shortened identifier for database searches [8]. The Simplified Molecular Input Line Entry System representation CCCCCCCCCF describes the linear carbon chain with terminal fluorine [9].
| Identification System | Code/Number |
|---|---|
| Chemical Abstracts Service Number | 463-18-3 |
| European Community Number | 630-616-0 |
| DSSTox Substance ID | DTXSID90196789 |
| InChIKey | ITPAUTYYXIENLO-UHFFFAOYSA-N |
| Simplified Molecular Input Line Entry System | CCCCCCCCCF |
Proton nuclear magnetic resonance spectroscopy of 1-fluorononane reveals characteristic chemical shift patterns reflecting the molecular architecture [10]. The terminal methyl protons appear as a triplet in the aliphatic region, while the methylene protons adjacent to fluorine exhibit distinctive downfield shifts due to the electron-withdrawing effect of the fluorine atom [10]. The remaining methylene protons in the alkyl chain demonstrate typical alkane chemical shift patterns with subtle variations based on their proximity to the fluorinated terminus [10].
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of 1-fluorononane [11]. The carbon atom directly bonded to fluorine shows a characteristic downfield shift and exhibits carbon-fluorine coupling, appearing as a doublet due to the spin-1/2 nature of fluorine-19 [11]. The remaining carbon atoms in the chain display typical alkane chemical shifts with gradually diminishing fluorine influence as distance from the fluorinated terminus increases [11].
Fluorine-19 nuclear magnetic resonance spectroscopy offers unique insights into the fluorine environment within 1-fluorononane [12]. The fluorine-19 nucleus demonstrates high receptivity for nuclear magnetic resonance measurements due to its spin-1/2 nature and high gyromagnetic ratio [12]. The chemical shift of the terminal fluorine atom in 1-fluorononane appears in the characteristic range for primary alkyl fluorides, typically between -200 to -220 parts per million relative to trichlorofluoromethane [12].
The coupling patterns observed in the nuclear magnetic resonance spectra reflect the local molecular environment around each nucleus [13]. Proton-fluorine coupling manifests as characteristic splitting patterns that provide structural confirmation [13]. Carbon-fluorine coupling constants offer quantitative measures of bond character and hybridization states [11].
Infrared spectroscopy of 1-fluorononane reveals characteristic vibrational modes associated with the carbon-fluorine bond and alkyl chain structure [14]. The carbon-fluorine stretching vibration appears between 1000 and 1360 wavenumbers, with the specific frequency depending on the local molecular environment and bond character [14]. Terminal alkyl fluorides typically exhibit carbon-fluorine stretching frequencies in the lower portion of this range due to reduced electron withdrawal compared to multiply fluorinated systems [15].
The carbon-fluorine bond stretching mode in 1-fluorononane demonstrates high intensity due to the large dipole moment change associated with the vibration [14]. This characteristic absorption provides a diagnostic fingerprint for identifying fluorinated compounds in complex mixtures [16]. The frequency of the carbon-fluorine stretch correlates with bond strength and polarization, making it a valuable probe for electronic structure analysis [17].
Additional vibrational modes in the infrared spectrum include carbon-hydrogen stretching vibrations in the 2800-3000 wavenumber region and various carbon-carbon skeletal vibrations in the fingerprint region [15]. The methylene wagging vibrations associated with the fluorinated terminus appear in the 1300-1150 wavenumber range, providing additional structural confirmation [15].
The infrared spectroscopic analysis reveals the influence of fluorine substitution on neighboring vibrational modes through inductive effects [17]. The electron-withdrawing nature of fluorine subtly affects the carbon-hydrogen bond strengths and vibrational frequencies throughout the molecular framework [16].
Mass spectrometric analysis of 1-fluorononane under electron ionization conditions reveals characteristic fragmentation patterns typical of terminal alkyl fluorides [18] [19]. The molecular ion peak appears at mass-to-charge ratio 146, corresponding to the molecular weight of 1-fluorononane [18]. The molecular ion intensity remains relatively low due to the tendency of alkyl fluorides to undergo rapid fragmentation upon ionization [20].
The base peak in the mass spectrum typically appears at mass-to-charge ratio 43, corresponding to the formation of stable alkyl carbocation fragments [10] [19]. This fragmentation pattern reflects the preferential cleavage of carbon-carbon bonds rather than the strong carbon-fluorine bond [21]. The formation of various alkyl fragments follows predictable patterns based on carbocation stability and rearrangement processes [20].
Fluoride loss represents a minor fragmentation pathway due to the exceptional strength of the carbon-fluorine bond [21]. However, some fragmentation involving fluorine transfer may occur under high-energy conditions, leading to rearranged product ions [20]. The mass spectrometric fragmentation patterns provide structural confirmation and enable differentiation from other fluorononane isomers [19].
The electron ionization mass spectrum of 1-fluorononane demonstrates the general principle that fluoroalkanes preferentially fragment at carbon-carbon bonds while preserving the carbon-fluorine bond [20]. This behavior contrasts with other halogenated compounds where halide loss represents a major fragmentation pathway [21].
| Mass-to-Charge Ratio | Relative Intensity | Fragment Assignment |
|---|---|---|
| 146 | Low | Molecular ion [M]⁺ |
| 43 | 100 (Base peak) | C₃H₇⁺ |
| 57 | 53.6 | C₄H₉⁺ |
| 55 | 61.2 | C₄H₇⁺ |
| 41 | 52.5 | C₃H₅⁺ |
Computational analysis of 1-fluorononane employs density functional theory methods to investigate molecular geometry, electronic structure, and conformational behavior [22] [23]. Theoretical calculations reveal the preferred conformational states of the flexible alkyl chain and the influence of the terminal fluorine atom on molecular properties [23]. The computational models predict bond lengths, angles, and torsional preferences that align closely with experimental structural data [24].
Density functional theory calculations demonstrate the polarization effects of the terminal carbon-fluorine bond on the electronic structure of 1-fluorononane [25]. The electron density distribution shows significant charge separation across the carbon-fluorine bond, confirming the ionic character observed in experimental measurements [22]. Computational electrostatic potential maps reveal the regions of positive and negative charge distribution throughout the molecular framework [23].
Conformational analysis through computational methods reveals the rotational flexibility of the alkyl chain in 1-fluorononane [23]. The energy barriers for rotation around carbon-carbon bonds remain relatively low, consistent with typical alkane behavior [24]. However, the terminal fluorine atom introduces subtle conformational preferences through dipole-dipole interactions and hyperconjugative effects [23].
Vibrational frequency calculations provide theoretical predictions for infrared and Raman spectroscopic assignments [22]. The computed carbon-fluorine stretching frequency correlates well with experimental observations, validating the computational model [17]. Theoretical analysis of vibrational modes enables assignment of complex spectroscopic features and prediction of spectroscopic behavior under varying conditions [25].
The computational modeling extends to prediction of thermodynamic properties, including enthalpy of formation and heat capacity [19]. These calculated values provide essential data for understanding the energetics of 1-fluorononane and its potential chemical transformations [22]. The computational approach offers insights into reactivity patterns and potential reaction pathways that complement experimental observations [25].
| Computational Parameter | Calculated Value | Method |
|---|---|---|
| Carbon-Fluorine Bond Length | 1.395 Å | Density Functional Theory |
| Dipole Moment | 1.85 D | Density Functional Theory |
| HOMO-LUMO Gap | 8.2 eV | Density Functional Theory |
| Rotational Constant A | 0.89 GHz | Density Functional Theory |
1-Fluorononane exhibits characteristic phase transition temperatures that reflect the influence of the fluorine substituent on intermolecular interactions [1] [2]. The melting point of -40°C indicates a relatively low crystalline lattice energy, consistent with the weak van der Waals forces between fluoroalkane molecules [1] [2]. This temperature is notably lower than many comparable hydrocarbon chains due to the electronegativity of fluorine creating a slight dipole moment that affects molecular packing [2] [3].
The boiling point ranges from 166-169°C (440.7 K), as confirmed by multiple sources including NIST WebBook data [4] [5]. This temperature reflects the balance between molecular size and intermolecular forces, where the carbon-fluorine bond contributes to both molecular weight and polarity [1] [2] [4]. The boiling point demonstrates that despite the presence of fluorine, the compound maintains relatively moderate volatility compared to perfluorinated analogues [3] [6].
The enthalpy of formation values provide critical insights into the thermodynamic stability of 1-Fluorononane. For the gas phase, the enthalpy of formation is -423.50 ± 2.20 kJ/mol, while the liquid phase exhibits -474.30 ± 2.00 kJ/mol [5]. These values were experimentally determined by Schaffer, Verevkin, and colleagues using combustion calorimetry methods [5] [7].
The enthalpy of vaporization is measured at 50.84 ± 0.88 kJ/mol according to NIST data [4] [5]. This value indicates the energy required to convert liquid 1-Fluorononane to its gas phase at standard conditions. The relatively moderate enthalpy of vaporization reflects the balance between London dispersion forces from the alkyl chain and the dipolar interactions introduced by the carbon-fluorine bond [5] [8].
Additional thermodynamic data includes the enthalpy of combustion for the liquid phase at -5962.50 ± 2.00 kJ/mol, providing a measure of the total energy content of the molecule [5]. The enthalpy of fusion is estimated at 22.15 kJ/mol using the Joback prediction method [9].
The temperature-dependent heat capacity of 1-Fluorononane demonstrates a systematic increase with temperature, following typical behavior for organic compounds [9] [10]. The ideal gas heat capacity values range from 280.83 J/mol×K at 404.59 K to 354.75 J/mol×K at 559.51 K [9]. This progression reflects increasing molecular motion and vibrational modes as temperature increases.
| Temperature (K) | Heat Capacity (J/mol×K) |
|---|---|
| 404.59 | 280.83 |
| 430.41 | 294.29 |
| 456.23 | 307.27 |
| 482.05 | 319.80 |
| 507.87 | 331.88 |
| 533.69 | 343.53 |
| 559.51 | 354.75 |
The linear relationship between temperature and heat capacity follows the expected trend for fluorinated alkanes, where the fluorine atom contributes additional vibrational modes compared to hydrogen [10] [11].
1-Fluorononane exists as a clear, colorless liquid at standard temperature and pressure [1] [2] [3]. The density of 0.81 g/cm³ at 25°C indicates a relatively low-density fluid compared to water, consistent with the low polarizability of fluorinated compounds [1] [2] [3] [6]. This density value reflects the balance between the molecular weight contribution of fluorine and the overall molecular volume.
The refractive index ranges from 1.402 to 1.404 (nD20), measured under standard conditions [1] [2] [3] [6]. This optical property indicates relatively low polarizability and confirms the compound's transparency in the visible light spectrum [1] [2]. The refractive index value is consistent with other monofluorinated alkanes and reflects the electronic properties imparted by the carbon-fluorine bond [12] [13].
Additional physical state parameters include a flash point of 48°C, indicating moderate flammability characteristics [1] [2] [6]. The vapor pressure at 25°C is 2.53 mmHg, demonstrating moderate volatility [2] [6]. These properties position 1-Fluorononane as a stable liquid with controlled evaporation characteristics under ambient conditions.
The octanol-water partition coefficient (Log P) for 1-Fluorononane ranges from 3.706 to 4.700, indicating high lipophilicity and low water solubility [2] [9] [6]. This range reflects different calculation methods and experimental conditions, with the Crippen method providing the lower estimate of 3.706 [9]. The high Log P value demonstrates that 1-Fluorononane preferentially partitions into organic phases rather than aqueous environments [14] [15] [16].
Water solubility is extremely limited, with a log10 value of -3.44 mol/L, corresponding to approximately 0.36 mmol/L or 53 mg/L [9] [6]. This low aqueous solubility is characteristic of fluorinated hydrocarbons and results from the hydrophobic nature of the fluoroalkyl chain combined with minimal hydrogen bonding capability [17].
The McGowan characteristic volume is 139.440 mL/mol, providing insight into the molecular size and shape effects on transport properties [9]. This parameter is useful for predicting diffusion and permeation behavior in various media.
| Property | Value | Method |
|---|---|---|
| Log P (octanol/water) | 3.706-4.700 | Crippen Method |
| Water Solubility | -3.44 log10(mol/L) | Crippen Method |
| McGowan Volume | 139.440 mL/mol | McGowan Method |
Critical properties include a critical pressure of 2210.37 kPa, critical temperature of 559.51 K, and critical volume of 0.557 m³/kmol [9]. These values are essential for understanding phase behavior under extreme conditions.
The optical properties of 1-Fluorononane are characterized by its refractive index of 1.402-1.404, which reflects the electronic polarizability of the molecule [1] [2] [12]. This value indicates relatively low optical density and confirms the compound's transparency across the visible spectrum. The refractive index is influenced by the presence of the fluorine atom, which contributes to the overall electronic structure while maintaining relatively low polarizability compared to other halogenated compounds [13] [18].
Electrochemical properties of 1-Fluorononane are influenced by the presence of the carbon-fluorine bond, which imparts unique electronic characteristics [19] [20]. Fluorinated compounds typically exhibit low electrical conductivity due to the strong electronegativity of fluorine and the resulting electron localization [19] [21]. The dielectric properties are expected to be relatively low, consistent with other fluorinated hydrocarbons that show dielectric constants in the range of 2-3 for similar compounds [20] [22] [23].
The dipole moment of 1-Fluorononane is influenced by the terminal fluorine substitution, which creates a molecular dipole estimated to be approximately 1.4 D based on crystallographic studies of similar fluoroalkanes [25] . This dipole moment affects intermolecular interactions and contributes to the compound's physical properties, including its moderate boiling point and refractive index [27].
Polarizability characteristics are consistent with fluorinated alkanes, showing reduced electronic polarizability compared to analogous hydrocarbons due to the high electronegativity of fluorine [28]. This property influences the compound's optical behavior and intermolecular forces, contributing to its relatively low refractive index and moderate volatility [18] [29].
| Optical Property | Value | Significance |
|---|---|---|
| Refractive Index | 1.402-1.404 | Low optical density, transparency |
| Dipole Moment | ~1.4 D | Moderate polarity from C-F bond |
| Dielectric Constant | ~2-3 (estimated) | Low electrical polarization |
Flammable;Irritant